2-({3-Hydroxy-8-azabicyclo[3.2.1]octan-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one hydrochloride
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Overview
Description
2-({3-Hydroxy-8-azabicyclo[321]octan-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one hydrochloride is a complex organic compound that features a bicyclic structure with significant pharmacological potential This compound is characterized by the presence of a hydroxy group, a bicyclic azabicyclo[321]octane core, and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-Hydroxy-8-azabicyclo[3.2.1]octan-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . This process often requires the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process is crucial to obtain the compound in its pure hydrochloride salt form, which may involve recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-({3-Hydroxy-8-azabicyclo[3.2.1]octan-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may yield an alcohol.
Scientific Research Applications
2-({3-Hydroxy-8-azabicyclo[3.2.1]octan-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential as a ligand for various biological receptors, including neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-({3-Hydroxy-8-azabicyclo[3.2.1]octan-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways involved depend on the specific biological context and the receptors targeted.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds such as atropine and scopolamine share the 8-azabicyclo[3.2.1]octane core and have similar pharmacological properties.
Pyridazinone Derivatives: Compounds like levosimendan and pimobendan, which also contain the pyridazinone moiety, are used for their cardiovascular effects.
Uniqueness
2-({3-Hydroxy-8-azabicyclo[3.2.1]octan-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one hydrochloride is unique due to its combination of the 8-azabicyclo[3.2.1]octane core and the pyridazinone moiety, which imparts distinct biological activity and potential therapeutic applications. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
2-[(3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)methyl]-6-methylpyridazin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-9-2-5-12(17)16(15-9)8-13(18)6-10-3-4-11(7-13)14-10;/h2,5,10-11,14,18H,3-4,6-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMXWERDUHYWAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2(CC3CCC(C2)N3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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